1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid
Description
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (CAS: 3642-04-4) is a bicyclic dicarboxylic acid derivative featuring a partially hydrogenated naphthalene core with two carboxylic acid groups. This compound is structurally characterized by its fused cyclohexene rings and the positioning of the carboxylic acid groups at the 4a and 8a bridgehead positions (estimated molecular formula: C₁₂H₁₄O₄) .
Properties
CAS No. |
3642-04-4 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid |
InChI |
InChI=1S/C12H14O4/c13-9(14)11-5-1-2-6-12(11,10(15)16)8-4-3-7-11/h1-4H,5-8H2,(H,13,14)(H,15,16) |
InChI Key |
NXUJTEIDSOQKGW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1(CC=CC2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1,4,5,8-naphthalenetetracarboxylic dianhydride. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions. The reaction proceeds as follows:
C12H6O6+4H2→C12H14O4
Industrial Production Methods
In an industrial setting, the production of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid may involve large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with higher oxidation states.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene derivatives with ketone or aldehyde groups.
Reduction: More saturated naphthalene derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, potentially affecting their structure and function. The tetrahydro structure may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid
- Core structure : Partially hydrogenated naphthalene (tetrahydro) with two carboxylic acid groups.
- Functional groups : Two -COOH groups enhance polarity and acidity.
Related Compounds
Octahydro-naphthalenyl carboxylic acids (e.g., compounds 9 and 10 from ): Feature fully hydrogenated naphthalene cores (octahydro) with long alkyl chains (pentanoic/nonanoic acids) and methyl substituents. Increased lipophilicity due to alkyl chains and methyl groups .
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid (CAS: 3650-09-7):
- Polycyclic phenanthrene derivative with hydroxyl (-OH), isopropyl, and dimethyl substituents.
- Molecular formula: C₂₀H₂₈O₄ (MW: 332.43 g/mol). Higher complexity and oxygen content .
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid derivatives (): Single carboxylic acid group on a monocyclic tetrahydronaphthalene core. Derivatives include carboxamides and nitriles, altering reactivity and solubility .
Naphthalenetetracarboxylic acids and anhydrides ():
- Four carboxylic acid groups (or anhydride equivalents) on a naphthalene core.
- High acidity and utility in polymer chemistry or as chelating agents .
1,2,3,4-Tetrahydro-1,4,5,8-tetraazaanthracene (THTAA) ():
- Nitrogen-rich heterocycle with >N–H and =N– groups.
- Forms hydrogen-bonded chains and exhibits thermal stability up to 310°C .
Functional Group Analysis
Physicochemical Properties
- Thermal Stability: THTAA is stable up to 310°C , whereas the target compound’s stability is unreported.
Acidity :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on systematic name.
Biological Activity
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid (CAS No. 78388-31-5) is an organic compound with significant biological activity due to its unique structural properties. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1,4,5,8-Tetrahydro-4a,8a-naphthalenedicarboxylic acid features a tetrahydro structure with two carboxylic acid groups. Its molecular formula is and it has a molecular weight of approximately 222.24 g/mol. The compound's properties include:
| Property | Value |
|---|---|
| Molecular Formula | C12H14O4 |
| Molecular Weight | 222.24 g/mol |
| Density | 1.397 g/cm³ |
| Boiling Point | 427.9ºC |
| Flash Point | 226.7ºC |
These properties facilitate its interactions with various biological macromolecules.
Interaction with Biomolecules
Research indicates that 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid can act as a biochemical probe due to its ability to form hydrogen bonds and ionic interactions with proteins and other biomolecules. This interaction is crucial for modulating the activity of various enzymes and proteins, suggesting potential therapeutic applications such as:
- Anti-inflammatory Effects : The compound's ability to interact with inflammatory pathways may provide a basis for developing anti-inflammatory drugs.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Anticancer Activity : A study published in Molecules demonstrated that derivatives of naphthalene dicarboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the naphthalene core could enhance anticancer potency .
- Enzyme Modulation : Another research effort focused on the compound's role as a ligand in enzyme modulation. It was found that the presence of carboxylic acid groups allows for effective binding to active sites of enzymes involved in metabolic pathways .
- Biochemical Probing : The compound has been evaluated for its efficacy as a biochemical probe in drug discovery processes. Its interactions with target proteins have been characterized using techniques such as X-ray crystallography and NMR spectroscopy .
Potential Applications
Given its biological activities, 1,4,5,8-tetrahydro-4a,8a-naphthalenedicarboxylic acid holds promise in several areas:
- Pharmaceutical Development : Its unique structural features make it a candidate for the development of new pharmaceuticals targeting inflammation and cancer.
- Biochemical Research : As a probe for studying protein interactions and enzyme mechanisms, it can facilitate advancements in molecular biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
